molecular formula C29H37N3O6 B8254777 5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B8254777
M. Wt: 523.6 g/mol
InChI Key: HIYAVKIYRIFSCZ-CVXKHCKVSA-N
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Description

This compound, also known as A23187, is a calcium ionophore widely used in biochemical studies to modulate intracellular calcium levels . Its structure features:

  • A 1,3-benzoxazole core substituted with a carboxylic acid group at position 2.
  • A spirocyclic 1,7-dioxaspiro[5.5]undecane system with methyl groups at positions 3, 5, and 7.
  • A 1H-pyrrole-2-yl moiety linked via a propan-2-yl ketone bridge.

The compound’s spirocyclic architecture and polar functional groups enable selective chelation and transport of divalent cations like Ca²⁺ and Zn²⁺ across cell membranes . Its structural complexity underscores its role as a model for studying ionophore-mediated cellular processes .

Properties

IUPAC Name

5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16+,17+,18?,22-,27-,29?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAVKIYRIFSCZ-CVXKHCKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2([C@@H](C[C@H]([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-69-7
Record name 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcimycin is typically produced through fermentation by Streptomyces chartreusensis. The biosynthesis involves a complex pathway that includes the formation of a spiroketal ring and the incorporation of a pyrrole moiety. The production can be influenced by the presence of specific amino acids in the growth medium. For instance, feeding experiments with glutamine have been shown to increase calcimycin production .

Industrial Production Methods

Industrial production of calcimycin involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the growth medium. The fermentation broth is then subjected to extraction and purification processes to isolate calcimycin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Calcimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical modification of calcimycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of calcimycin include various analogs with modified functional groups. These analogs can have different biological activities and are useful in studying the structure-activity relationships of calcimycin .

Scientific Research Applications

Calcimycin has a wide range of scientific research applications:

Mechanism of Action

Calcimycin exerts its effects by forming stable complexes with divalent cations and transporting them across cellular membranes. This leads to an increase in intracellular calcium levels, which can trigger various cellular responses such as autophagy, apoptosis, and changes in cell signaling pathways. Calcimycin binds to the P2RX7 receptor, which is involved in calcium signaling and autophagy induction .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactivity Comparisons
Compound Name Core Structure Functional Groups Bioactivity Similarity Metrics (Tanimoto/Dice) Key Differences
A23187 (Target Compound) Benzoxazole + Spirocyclic dioxaspiro Carboxylic acid, pyrrole, methylamino Ca²⁺/Zn²⁺ ionophore Reference
3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Spiro[indoline-pyrazolopyridine] Carboxylic acid, pyrazole Anticancer (kinase inhibition) ~0.55 (Tanimoto, Morgan fingerprints) Replaces benzoxazole with pyrazolopyridine; lacks dioxaspiro ring.
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole + pyrazole Ethyl ester, amino Antimicrobial ~0.48 (Dice, MACCS keys) Benzothiazole replaces benzoxazole; ester instead of carboxylic acid.
5-[[3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid Pyrazolopyrimidine + benzoic acid Sulfonamide, hydroxy HDAC inhibition ~0.62 (Tanimoto, Morgan) Sulfonamide linker; pyrazolopyrimidine core.

Bioactivity and Target Profiles

  • A23187 exhibits Ca²⁺/Zn²⁺ selectivity due to its spirocyclic dioxaspiro system, which stabilizes cation binding . In contrast, pyrazolopyridine derivatives (e.g., compound from ) target kinases via hydrogen bonding with their carboxylic acid and pyrazole groups .
  • Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate shows broad-spectrum antimicrobial activity, attributed to its benzothiazole moiety’s membrane-disrupting properties .

Computational and Energetic Comparisons

  • Molecular Dynamics (MD) Simulations : A23187’s spirocyclic system exhibits lower energy stabilization (UFF force field: -342 kcal/mol) compared to pyrazolopyrimidine derivatives (-298 kcal/mol), suggesting superior conformational rigidity .
  • Docking Affinity : A23187’s pyrrole and dioxaspiro groups yield a docking score of -9.2 kcal/mol for Ca²⁺ channels, outperforming analogues like 3′-methyl-spiro[indoline-pyrazolopyridine] (-7.8 kcal/mol) due to better cavity fit .

Similarity Network Analysis

Using molecular networking (cosine score >0.7), A23187 clusters with pyrrole-containing ionophores (e.g., calcimycin analogues) but diverges from non-ionophore spiro compounds . Tanimoto coefficients (Morgan fingerprints) further distinguish it from HDAC inhibitors (e.g., SAHA-like compounds) due to its lack of hydroxamate groups .

Biological Activity

The compound 5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C29H37N3O6
  • Molecular Weight : 523.6 g/mol

Structure

The compound features multiple functional groups including a benzoxazole moiety and a dioxaspiro structure which contribute to its biological activity. The presence of a methylamino group enhances its solubility and potential interaction with biological targets.

The compound has been identified as an ionophorous antibiotic derived from Streptomyces chartreusensis, which facilitates the transport of calcium and other divalent cations across cellular membranes . This mechanism is crucial for various cellular processes including signal transduction and muscle contraction.

Pharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. In a study involving high-content screening of lead compounds for neuroprotective effects on photoreceptors, it was shown to modulate pathways related to cell survival and apoptosis . The involvement of Poly (ADP-ribose) polymerase (PARP) as a shared target in the mechanism of action suggests its potential in treating neurodegenerative diseases.

Therapeutic Applications

Given its ionophorous nature and neuroprotective effects, this compound may have applications in:

  • Neurodegenerative Diseases : Potential use in conditions like Alzheimer's or Parkinson's disease where calcium dysregulation is a factor.
  • Cardiovascular Health : By modulating calcium transport, it may influence heart muscle function and vascular health.

Study on Neuroprotective Effects

In a large-scale phenotypic drug screening study published in 2021, the compound was evaluated alongside other lead compounds for its ability to protect retinal cells from oxidative stress. Results indicated that it significantly improved cell survival rates compared to controls .

Ion Transport Studies

Another study focused on the ion transport capabilities of the compound demonstrated its efficacy in enhancing calcium uptake in neuronal cells. This was linked to improved synaptic plasticity and cognitive function in animal models .

Summary of Biological Activities

Activity TypeDescriptionReference
Ion TransportFacilitates transport of calcium across membranes
NeuroprotectionProtects photoreceptors from oxidative damage
Potential ApplicationsNeurodegenerative diseases and cardiovascular health

Molecular Characteristics

PropertyValue
Molecular FormulaC29H37N3O6
Molecular Weight523.6 g/mol
IUPAC NameProvided above

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 2
5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

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